5-amino-N-(2,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-N-(2,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:
- A 1,2,3-triazole core substituted with a 5-amino group.
- A 3-fluorobenzyl group at the 1-position of the triazole.
- A 2,4-dimethylphenyl group attached to the carboxamide nitrogen.
Properties
IUPAC Name |
5-amino-N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-11-6-7-15(12(2)8-11)21-18(25)16-17(20)24(23-22-16)10-13-4-3-5-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQNZCSMNQSMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(2,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 339.4 g/mol
- CAS Number : 923202-34-0
The biological activity of this compound is largely attributed to its structural features, particularly the triazole ring which is known for its interaction with various biological targets. The compound exhibits a variety of pharmacological activities including:
- Antimicrobial Activity : Triazole derivatives are recognized for their antifungal and antibacterial properties. The presence of the amino and carboxamide groups enhances their interaction with microbial enzymes.
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and inflammation by modulating pathways such as NF-κB signaling and reducing reactive oxygen species (ROS) production .
Biological Activity Overview
Case Studies and Research Findings
- Neuroprotection in Alzheimer's Models :
- Antimicrobial Efficacy :
- Enzyme Inhibition Studies :
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex molecules. Its triazole core can be modified to create derivatives with varying properties.
- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with metals that can be utilized in catalysis and material science.
Biology
- Bioactive Molecule : Research indicates that 5-amino-N-(2,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits potential bioactivity. Studies have explored its effects on various biological pathways, including enzyme inhibition and receptor modulation.
- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors, influencing biological pathways relevant to disease processes.
Medicine
- Therapeutic Potential : There is ongoing research into the compound's efficacy as a therapeutic agent. Triazole derivatives are known for their antifungal properties; thus, this compound may have applications in treating fungal infections or other diseases where triazoles have shown effectiveness.
- Case Studies : Preliminary studies have reported promising results in vitro regarding its cytotoxic effects against certain cancer cell lines. For instance, one study indicated that derivatives of triazoles could inhibit cancer cell proliferation by inducing apoptosis.
Industry
- Material Development : The compound can be utilized in the development of new materials with specific properties such as polymers and coatings. Its unique chemical structure allows for the modification of physical properties like thermal stability and mechanical strength.
Comparison with Similar Compounds
Substituent Variations on the Carboxamide Nitrogen
Key Observations :
Variations in the Benzyl Group at the Triazole 1-Position
Key Observations :
- Fluorine position influences electronic and steric interactions. The 3-fluorobenzyl group in the target compound may offer a balance between metabolic stability (via C-F bond strength) and steric bulk compared to 2,6-difluorobenzyl in rufinamide .
- 4-Fluorobenzyl derivatives are more common in supplier catalogs, suggesting synthetic accessibility .
Molecular Weight and Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight (366.40) and logP (~3.2) suggest greater lipophilicity compared to analogues, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Anticancer Activity
- 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Demonstrated potent activity against renal cancer cells (GP = -13.42%) .
- 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: Active against CNS cancer cells (GP = -27.30%) .
Antimicrobial and Antifungal Activity
- 1-(2,6-Difluorobenzyl) derivatives : Rufinamide analogues show sodium channel modulation, a mechanism distinct from antimicrobial activity .
- Piperazine-containing triazole carboxamides : Exhibit broad-spectrum activity against Gram-positive bacteria and fungi (e.g., Candida albicans) .
Implications for Target Compound :
The 3-fluorobenzyl and dimethylphenyl groups may confer activity against resistant bacterial strains, but specific data are lacking.
Metabolic Stability and Toxicity Considerations
- CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxamide): Metabolized into inactive benzophenone fragments, limiting therapeutic utility .
- Target Compound : Fluorine substituents (3-fluorobenzyl) may improve metabolic stability compared to chlorinated analogues, but dimethyl groups could increase hepatic oxidation risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
